GluN2B-NMDAR antagonist-1

Description

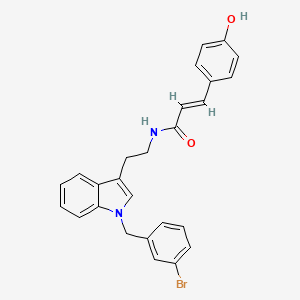

GluN2B-NMDAR antagonist-1 (C₂₆H₂₃BrN₂O₂, molecular weight: 475.38) is an orally active, neuroprotective antagonist selectively targeting the GluN2B subunit of NMDA receptors. It is primarily used in preclinical research for ischemic injury and neurodegenerative disease models . Its oral bioavailability and stability (storage: -20°C for 3 years in powder form) make it a practical tool for in vivo studies.

Properties

Molecular Formula |

C26H23BrN2O2 |

|---|---|

Molecular Weight |

475.4 g/mol |

IUPAC Name |

(E)-N-[2-[1-[(3-bromophenyl)methyl]indol-3-yl]ethyl]-3-(4-hydroxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C26H23BrN2O2/c27-22-5-3-4-20(16-22)17-29-18-21(24-6-1-2-7-25(24)29)14-15-28-26(31)13-10-19-8-11-23(30)12-9-19/h1-13,16,18,30H,14-15,17H2,(H,28,31)/b13-10+ |

InChI Key |

CQRLHYONIXGPET-JLHYYAGUSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)CCNC(=O)/C=C/C4=CC=C(C=C4)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)CCNC(=O)C=CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GluN2B-NMDAR antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes to accommodate large-scale manufacturing. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

GluN2B-NMDAR antagonist-1 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .

Scientific Research Applications

GluN2B-NMDAR antagonist-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure and function of N-methyl-D-aspartate receptors.

Biology: Investigated for its role in synaptic plasticity and neuronal signaling.

Medicine: Explored as a potential therapeutic agent for neurological disorders such as epilepsy, Alzheimer’s disease, and Parkinson’s disease.

Industry: Utilized in the development of neuroprotective drugs and other pharmaceutical applications

Mechanism of Action

GluN2B-NMDAR antagonist-1 exerts its effects by selectively binding to the GluN2B subunit of the N-methyl-D-aspartate receptor. This binding inhibits the receptor’s activity, reducing calcium ion influx and preventing excitotoxicity. The molecular targets involved include the receptor’s ligand-binding domain and associated signaling pathways. This mechanism is crucial for its potential therapeutic effects in treating neurological disorders .

Comparison with Similar Compounds

Compound 12 (Naphthalene-Based Analog)

- Structure : Features a 3-cyclopentylprop-1-enyl group at position 6 of a naphthalene ring.

- Activity : Exhibits enhanced activity across GluN2A-D subunits but shows stronger GluN2A/NMDAR activity compared to GluN2B.

- Selectivity : Less selective for GluN2B than GluN2B-NMDAR antagonist-1, limiting its utility in subunit-specific studies .

- Application : Used as a neurotherapeutic tool for synaptic function research .

Compounds 58 and 59 (Benzocarboline Derivatives)

Cyclohexanol-Based Compounds 73 and 74

- Structure: Cyclohexanol scaffold optimized for lipophilicity and pharmacokinetics.

- Potency : IC₅₀ values of 7.0 nM and 7.1 nM, respectively, with excellent selectivity over σ₁, σ₂ receptors, and the PCP binding site.

- Therapeutic Effect : Demonstrated robust analgesic activity in mouse formalin tests, outperforming this compound in pain models .

Ifenprodil and Derivatives

[18F]N2B-0518 (PET Imaging Probe)

- Structure : Triazole-cored antagonist with ¹⁸F labeling.

- Function: Not a therapeutic agent but a PET tracer for visualizing GluN2B distribution in vivo.

- Specificity : High regional binding in rodent and primate brains, validated via autoradiography .

- Utility : Contrasts with this compound, which is designed for functional antagonism rather than imaging .

Benzo[7]annulen-7-amine Derivatives

- Structure : Incorporates a seven-membered benzoannulene ring.

- Optimization : Hydroxymethyl bioisosteres improve metabolic stability and blood-brain barrier penetration.

- Performance : Some derivatives exhibit sub-100 nM affinity and >100-fold selectivity over σ receptors, rivaling this compound in preclinical models .

Data Tables

Table 1. Key Pharmacological Parameters

Table 2. Structural and Functional Highlights

Discussion

This compound distinguishes itself through oral activity and neuroprotective efficacy, making it valuable for in vivo studies. However, cyclohexanol-based compounds (73/74) and benzo[7]annulen-7-amines demonstrate higher potency and selectivity in specific applications like pain management. Ifenprodil derivatives, while historically significant, suffer from off-target effects, whereas newer analogs and imaging probes like [18F]N2B-0518 address niche research needs.

Q & A

Q. What is the structural basis for optimizing GluN2B-NMDAR antagonists to improve selectivity and affinity?

GluN2B-selective antagonists are optimized through strategic fluorination and substitution of core scaffolds. For example, introducing fluorine atoms into benzimidazolone derivatives enhances binding affinity and enables the development of fluorescent probes for imaging . Modifications such as 3-benzazepine rings (e.g., compound 60) improve polar characteristics, addressing limitations in blood-brain barrier (BBB) penetration . Computational modeling of the GluN2B allosteric binding site is critical for rational design, focusing on interactions with residues like Phe114 and Tyr109 .

Q. How are GluN2B-NMDAR antagonists evaluated for subtype selectivity in vitro?

Subtype selectivity is assessed using Xenopus laevis oocytes expressing recombinant NMDAR subunits (e.g., GluN1/GluN2A, GluN2B, GluN2D). Antagonists are co-applied with glutamate/glycine (100 µM each), and electrophysiological responses are recorded. For example, compound 13 (1 µM) shows >90% inhibition at GluN1/GluN2B receptors but <10% at GluN2A/D subtypes, confirming selectivity . Hill equation analysis of concentration-response curves further quantifies potency (IC50) and cooperativity .

Q. What methodologies are used to assess the neuroprotective efficacy of GluN2B-NMDAR antagonists in ischemic injury models?

In rodent middle cerebral artery occlusion (MCAO) models, antagonists are administered orally pre- or post-ischemia. Outcomes include infarct volume (TTC staining), neurological deficits (Bederson score), and synaptic plasticity markers (e.g., GluN2B phosphorylation). For instance, GluN2B-NMDAR antagonist-1 reduces infarct volume by 40% and preserves dendritic spine density in the hippocampus .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro binding data and in vivo PET imaging outcomes for GluN2B-targeted probes?

Despite high in vitro affinity (e.g., [18F]N2B-0518, Ki = 2.1 nM), some PET tracers show uniform brain uptake inconsistent with regional GluN2B expression. This may arise from off-target binding (e.g., σ2 receptors) or rapid washout. Solutions include:

Q. What experimental designs are recommended to study GluN2B-NMDAR’s role in synaptic plasticity and disease-related behaviors?

- ChemLTP Induction : Apply glycine (200 µM, 3 min) to hippocampal slices to induce chemical long-term potentiation (LTP). Track GluN2B-NMDAR surface diffusion via single-particle tracking (SPT) before/after treatment. Antagonists like AP5 (50 µM) block diffusion changes, linking receptor mobility to plasticity .

- Behavioral Models : In alcohol dependence, chronic ethanol exposure upregulates GluN2B activity. Administer antagonists (e.g., ifenprodil, 3 mg/kg i.p.) during withdrawal to measure reductions in ethanol self-administration (two-bottle choice test) .

Q. How do GluN2B-NMDAR antagonists modulate mTOR signaling and protein synthesis in neuropsychiatric disorders?

GluN2B-containing NMDARs suppress mTOR via a Ca²⁺-dependent pathway. Antagonists like Ro 25-6981 (10 µM) rapidly disinhibit mTOR, increasing phosphorylated S6 kinase (p-S6K) in prefrontal cortical neurons. This mechanism is implicated in rapid antidepressant effects but requires validation in patient-derived iPSC neurons .

Q. What strategies address the off-target effects of GluN2B antagonists on σ2 receptors?

Compound 63, a benzimidazolone derivative, shows high GluN2B affinity (Ki = 8 nM) but cross-reacts with σ2 receptors (Ki = 15 nM). Mitigation strategies include:

Q. How can Src/Fyn kinase interactions with GluN2B-NMDARs be exploited for LTP modulation?

Src kinase potentiates GluN2B-NMDAR currents via tyrosine phosphorylation (e.g., Tyr1472). In naïve rats, Src infusion (30 U/mL) enhances AMPAR-EPSPs by 190%, an effect abolished by ifenprodil (3 µM) . Chronic nicotine exposure shifts LTP dependence to Fyn-GluN2A interactions, suggesting context-specific therapeutic targeting .

Q. What biomarkers validate target engagement of GluN2B antagonists in clinical trials?

- PET Imaging : Use [11C]Me-NB1 (Ki = 5.3 nM) to quantify GluN2B occupancy in cortical regions .

- Electrophysiology : Measure antagonist-induced reductions in NMDAR-mediated excitatory postsynaptic currents (EPSCs) in dorsomedial striatum slices .

- Phosphoproteomics : Track GluN2B phosphorylation at Ser1303, a marker of receptor trafficking .

Q. How do GluN2B-NMDAR dynamics contribute to neurodevelopmental disorders like schizophrenia?

Human endogenous retrovirus (HERV) envelope proteins increase GluN2B-NMDAR surface diffusion via TLR4/IL-1β signaling, disrupting synaptic maturation. Antagonists reverse HERV-induced dendritic spine loss in iPSC-derived neurons, supporting their use in rescuing synaptic deficits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.